5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide
Description
This synthetic benzenesulfonamide derivative features a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring, linked to a bicyclic octahydrobenzo-pyrido-oxazocin moiety via a sulfonamide bridge. The fluorine substituent enhances metabolic stability and membrane permeability, while the methoxy group may improve solubility . Such structural complexity necessitates advanced crystallographic tools like SHELX for precise structural elucidation .
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O5S/c1-28-19-7-5-14(22)12-20(19)30(26,27)23-15-6-8-18-17(13-15)21(25)24-10-3-2-4-16(24)9-11-29-18/h5-8,12-13,16,23H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDYCRQWFXJTIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide is a synthetic compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a complex structure characterized by a fluorinated methoxy group and a benzenesulfonamide moiety. Its chemical formula and structural representation are critical for understanding its interaction with biological targets.
Anticancer Properties
Preliminary studies suggest that compounds with similar structural frameworks may possess anticancer activity. For instance:
- Mechanism of Action : Compounds targeting DNA synthesis and repair mechanisms have been noted to induce apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated that structurally related compounds inhibit the proliferation of leukemia cells with IC50 values in the nanomolar range .
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit certain enzymes. It is hypothesized that this compound may function as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of related compounds:
- Antibacterial Assays : Compounds similar to 5-fluoro-2-methoxy-N-(13-oxo...) showed ID50 values indicating potent inhibition against Staphylococcus faecium and Escherichia coli.
- Cytotoxicity Tests : The cytotoxic effects on cancer cell lines were evaluated using standard MTT assays. Results indicated significant growth inhibition at low micromolar concentrations.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been performed on related compounds to identify key functional groups responsible for biological activity:
| Compound | Key Functional Groups | Biological Activity |
|---|---|---|
| A | Fluorine, Methoxy | Antibacterial |
| B | Sulfonamide | Anticancer |
| C | Oxazocin core | Enzyme inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. N-(2-Aminobicyclo[3.2.1]oct-3-yl)-4-fluorobenzenesulfonamide
- Structure : Lacks the methoxy group and pyrido-oxazocin ring but includes a fluorobenzenesulfonamide attached to a bicyclic amine.
- Bioactivity : Exhibits carbonic anhydrase IX inhibition (IC₅₀ = 12 nM) due to sulfonamide-zinc interaction in the active site .
- Solubility : Moderate (0.8 mg/mL in PBS) due to reduced polar groups compared to the target compound.
b. 3-Methoxy-N-(8-oxo-5,6,7,8-tetrahydrobenzo[h]quinazolin-2-yl)benzenesulfonamide
c. Marine-Derived Salternamide E
- Structure: A natural sulfonamide from marine actinomycetes with a macrocyclic lactam core .
- Bioactivity : Displays antitumor activity (IC₅₀ = 1.2 µM against HeLa cells) but lower metabolic stability than synthetic analogues.
Functional Analogues
- 4-Fluoro-N-(piperidin-2-yl)benzenesulfonamide : Simplified structure with piperidine instead of bicyclic systems. Shows weaker binding affinity (IC₅₀ = 450 nM for CA IX) due to reduced conformational restraint .
- 2-Methoxy-N-(decahydroisoquinolin-3-yl)benzenesulfonamide: Retains methoxy and bicyclic elements but lacks fluorine, resulting in lower lipophilicity (logP = 1.2 vs. 2.5 for the target compound).
Physicochemical and Pharmacokinetic Comparison
Bioactivity and Therapeutic Potential
Fluorinated sulfonamides often exhibit enhanced blood-brain barrier penetration, hinting at CNS applications. Marine-derived analogs like Salternamide E underscore the pharmacological promise of sulfonamides but highlight stability challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
